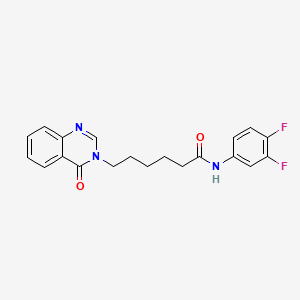

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

N-(3,4-Difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a quinazolinone core linked to a 3,4-difluorophenyl group via a hexanamide chain. Quinazolinones are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural uniqueness of this compound lies in the combination of the electron-withdrawing fluorine substituents on the phenyl ring and the amide linker, which may enhance its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O2/c21-16-10-9-14(12-17(16)22)24-19(26)8-2-1-5-11-25-13-23-18-7-4-3-6-15(18)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMWJBCYLTQQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents such as formamide or its derivatives under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Coupling Reaction: The final step involves coupling the quinazolinone core with the difluorophenyl group through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone moiety, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Hydroxyquinazoline derivatives.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The quinazolinone moiety is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial properties, depending on its interaction with specific biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(3-Isopropyl-4-oxo-3,4-dihydro-6-quinazolinyl)-6-(4-oxo-3(4H)-quinazolinyl)hexanamide ()

This compound shares the hexanamide linker and dual quinazolinone moieties but differs in substituents: an isopropyl group replaces the difluorophenyl ring. However, the absence of fluorine atoms could reduce lipophilicity compared to the difluorophenyl analog, impacting membrane permeability .

2-(3-(6,8-Bis(4-Methoxyphenyl)-2-methyl-4-oxo-tetrahydroquinazolin-2-yl)propyl)quinazolin-4(3H)-one ()

Featuring a tetrahydroquinazolinone core with methoxyphenyl and methyl groups, this compound demonstrates how electron-donating substituents (e.g., methoxy) alter electronic properties. The IR spectrum shows a carbonyl stretch at ~1680 cm⁻¹, consistent with quinazolinone derivatives.

Fluorinated Analogues with Heterocyclic Cores

Goxalapladib ()

A naphthyridine-based compound with difluorophenyl and trifluoromethyl groups, Goxalapladib highlights the role of fluorine in enhancing bioavailability and resistance to oxidative metabolism. Despite its different core (naphthyridine vs. quinazolinone), the amide linkage and fluorinated aryl groups suggest shared design principles for optimizing pharmacokinetics. Its application in atherosclerosis underscores the therapeutic versatility of fluorinated heterocycles .

Physicochemical and Spectral Comparisons

*Estimated based on structural formula.

Key Observations :

- The target compound’s carbonyl IR stretch aligns with quinazolinone derivatives in , confirming the presence of the 4-oxo group .

- Fluorinated analogs (target compound, Goxalapladib) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration or protein binding.

Biological Activity

N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : CHFNO

- Molecular Weight : 330.32 g/mol

- LogP (Octanol-Water Partition Coefficient) : Indicates lipophilicity which can affect bioavailability.

This compound primarily acts through inhibition of specific enzymes or receptors involved in disease pathways. The quinazolinone moiety is known for its ability to interact with various biological targets, including:

- Kinases : The compound may inhibit certain kinases that are pivotal in cancer cell signaling pathways.

- Enzymatic Activity : It may exhibit inhibitory effects on enzymes involved in metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazolinone derivatives. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines, leading to:

- Cell Cycle Arrest : Induction of G1 phase arrest in cancer cells.

- Apoptosis : Activation of apoptotic pathways through caspase activation.

Antimicrobial Activity

Quinazolinone derivatives have also been evaluated for their antimicrobial properties. In vitro studies suggest that this compound exhibits activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Studies

-

Case Study on Cancer Treatment :

A study published in Journal of Medicinal Chemistry demonstrated that a related quinazolinone derivative significantly reduced tumor growth in xenograft models. The compound was administered at varying doses, showing a dose-dependent response in tumor suppression. -

Antimicrobial Efficacy :

In a clinical trial assessing the efficacy of quinazolinone derivatives against resistant bacterial strains, this compound was noted for its ability to enhance the effectiveness of standard antibiotics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,4-difluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, and how are intermediates characterized?

- Methodology : The synthesis typically involves coupling a 4-oxoquinazolin-3(4H)-yl precursor with a hexanamide linker bearing a 3,4-difluorophenyl group. Key steps include:

- Step 1 : Synthesis of the 4-oxoquinazolin-3(4H)-yl core via cyclization of anthranilic acid derivatives or via substitution reactions on preformed quinazolinone scaffolds .

- Step 2 : Functionalization of the hexanamide chain using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 3,4-difluorophenyl moiety .

- Characterization : Intermediates are verified via / NMR (e.g., quinazolinone protons at δ 7.5–8.5 ppm, hexanamide methylenes at δ 1.5–2.5 ppm), high-resolution mass spectrometry (HRMS), and melting point analysis .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- Techniques :

- NMR : NMR identifies aromatic protons (quinazolinone and difluorophenyl regions) and aliphatic chain integration. NMR confirms fluorine substitution patterns (e.g., δ -135 to -145 ppm for difluorophenyl groups) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for CHFNO: 420.15) .

- FT-IR : Confirms carbonyl stretches (C=O at 1650–1750 cm) and amide bonds (N-H at ~3300 cm) .

Q. What initial biological screening assays are recommended for this compound?

- Assays :

- In vitro enzyme inhibition : Test against kinases (e.g., EGFR) or COX-2 using fluorescence-based or colorimetric assays (e.g., carrageenan-induced edema models for anti-inflammatory activity) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Strategies :

- Catalyst screening : Use Pd-based catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to attach aryl groups .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while reflux in toluene improves cyclization efficiency .

- Purification : Gradient column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane mixtures (3:7 to 7:3) resolves regioisomers .

Q. What structure-activity relationship (SAR) strategies are employed for quinazolin-4-one derivatives?

- Approaches :

- Core modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at C-6/C-7 of the quinazolinone to enhance target binding .

- Linker optimization : Vary hexanamide chain length (n=4–8) to balance lipophilicity and solubility. Shorter chains improve cell permeability but reduce metabolic stability .

- Pharmacophore hybridization : Combine 4-oxoquinazolinone with thioalkylamide or pyrimidine moieties to target multiple pathways (e.g., COX-2 and EGFR) .

Q. How do researchers address contradictory biological activity data between in vitro and in vivo models?

- Resolution methods :

- Pharmacokinetic profiling : Measure plasma half-life (t) and bioavailability to identify poor absorption or rapid metabolism .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .

- Dose recalibration : Adjust in vivo dosing based on in vitro IC (e.g., 10x IC for murine models) .

Q. What computational methods predict binding affinity to target enzymes?

- Tools :

- Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 1CX2) or EGFR (PDB: 1M17) to identify key residues (e.g., Arg120 in COX-2) .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with inhibitory potency (r >0.8) .

Q. How is metabolic stability assessed in early-stage development?

- Protocols :

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor; calculate intrinsic clearance (Cl) .

- CYP450 inhibition screening : Fluorescent probes (e.g., CYP3A4: BFC) identify enzyme inhibition risks .

- Reactive metabolite detection : Glutathione trapping assays with LC-MS to identify thiol adducts .

Q. How can discrepancies in enzyme inhibition assay results be resolved?

- Troubleshooting :

- Assay validation : Repeat with positive controls (e.g., Diclofenac for COX-2 inhibition) to confirm protocol accuracy .

- Buffer optimization : Adjust pH (7.0–7.4) and ionic strength (50–150 mM NaCl) to maintain enzyme activity .

- Data normalization : Express inhibition as % activity relative to vehicle controls, using ANOVA for statistical significance (p<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.